molecular formula C15H13NO3 B12201037 p-Hydroxyacetanilide benzoate

p-Hydroxyacetanilide benzoate

Cat. No.: B12201037
M. Wt: 255.27 g/mol
InChI Key: QEIJXLPLINNBTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid 4-(acetylamino)phenyl ester typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid . The reaction is carried out by mixing 2 g of dry 4-hydroxybenzoic acid with 3 g of acetic anhydride and a drop of concentrated sulfuric acid. The mixture is then warmed on a water bath to about 50-60°C with stirring for about 15 minutes. After cooling, the mixture is filtered, and the product is recrystallized from ethanol .

Industrial Production Methods

Industrial production of benzoic acid 4-(acetylamino)phenyl ester follows similar principles but on a larger scale. The process involves the use of larger quantities of reactants and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid 4-(acetylamino)phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acidic Hydrolysis: Concentrated hydrochloric acid or sulfuric acid.

    Basic Hydrolysis: Sodium hydroxide or potassium hydroxide.

    Aminolysis: Ammonia or alkyl amines.

Major Products

    Hydrolysis: 4-hydroxybenzoic acid and acetic acid.

    Aminolysis: Corresponding amides depending on the amine used.

Mechanism of Action

The mechanism of action of benzoic acid 4-(acetylamino)phenyl ester involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Benzoic acid 4-(acetylamino)phenyl ester can be compared with other similar compounds such as:

    Aspirin (Acetylsalicylic acid): Both are NSAIDs and share similar mechanisms of action by inhibiting COX enzymes. aspirin is more commonly used and has a broader range of applications.

    Paracetamol (Acetaminophen): Another analgesic and antipyretic compound, but it has a different mechanism of action, primarily affecting the central nervous system rather than peripheral inflammation.

    Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties but differs in its chemical structure and pharmacokinetics.

Benzoic acid 4-(acetylamino)phenyl ester is unique in its specific ester structure, which influences its pharmacokinetic properties and therapeutic applications .

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

(4-acetamidophenyl) benzoate

InChI

InChI=1S/C15H13NO3/c1-11(17)16-13-7-9-14(10-8-13)19-15(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17)

InChI Key

QEIJXLPLINNBTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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